molecular formula C8H5F2NO2 B13493431 2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13493431
M. Wt: 185.13 g/mol
InChI Key: YCHAOQCQTCZKIA-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound belonging to the class of benzoxazinones. These compounds are characterized by a benzene ring fused to an oxazine ring, which contains a nitrogen and an oxygen atom. The presence of fluorine atoms in the structure adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like butanone under controlled temperature conditions . This method ensures the formation of the benzoxazinone ring structure with the desired fluorine substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted benzoxazinones. These products can have different properties and applications depending on the nature of the substituents introduced.

Scientific Research Applications

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a calcium entry blocker in vascular smooth muscle cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and biological activity, making it valuable for various applications.

Properties

IUPAC Name

2,2-difluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-8(10)7(12)11-5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHAOQCQTCZKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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